Fluzinamide

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Fluzinamida implica la reacción de la N-metil-3-azetidinecarboxamida con el 3-(trifluorometil)fenol. La reacción normalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de Fluzinamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Fluzinamida experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados deshidroxilados .

Aplicaciones Científicas De Investigación

Fluzinamide is an anticonvulsant drug that has been studied for its effects on seizures . Traditional models of epilepsy have shown that the anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, differing from phenytoin and ethosuximide .

Scientific Research Applications of this compound

- Anticonvulsant Properties Studies have evaluated this compound's ability to attenuate afterdischarge durations and the severity of convulsive responses in rats with kindled amygdaloid seizures .

- Seizure Threshold Elevation this compound has been found to significantly elevate seizure thresholds in rats .

- Kindling Acquisition Modification Administering this compound daily during kindling acquisition significantly increased the number of trials needed to complete kindling in rats. It also reduced the duration and severity of responses induced by stimulations during the acquisition period .

- Refractory Partial Seizures A pilot study involving adult patients with refractory partial seizures showed that seizures became less frequent in some patients who completed an 8-week trial of this compound added to their existing regimen of phenytoin and carbamazepine .

Clinical Studies and Data

- Pilot Study in Adults A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine and increased to the maximum tolerated dose .

- Anticonvulsant Action in Rats Studies involving rats with kindled amygdaloid seizures demonstrated this compound's anticonvulsant properties .

Comparison with Other Treatments

- The anticonvulsant profile of this compound, as determined by traditional electrical and clinical models of epilepsies, most closely resembled phenobarbital and valproic acid and differed from phenytoin and ethosuximide .

- This compound, like phenobarbital and valproic acid, significantly modified both the acquisition of kindling and the fully kindled amygdaloid seizure .

Mecanismo De Acción

Fluzinamida ejerce sus efectos modulando la actividad neuronal. Atenúa significativamente la duración de la posdescarga y la gravedad de las respuestas convulsivas en ratas encendidas. El compuesto eleva los umbrales de convulsiones y reduce tanto la duración de la posdescarga inducida como la gravedad de las convulsiones . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún están bajo investigación .

Compuestos similares:

Carbamazepina: Otro anticonvulsivo utilizado para controlar las convulsiones.

Fenitoína: Un fármaco antiepiléptico ampliamente utilizado.

Ácido valproico: Utilizado para tratar varios tipos de trastornos convulsivos.

Comparación: Fluzinamida es única en su capacidad para controlar las convulsiones parciales sin causar sedación o ataxia, que son efectos secundarios comunes de otros anticonvulsivos . Su eficacia en modelos de convulsiones amigdaloides encendidas la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Carbamazepine: Another anticonvulsant used to control seizures.

Phenytoin: A widely used antiepileptic drug.

Valproic Acid: Used to treat various types of seizure disorders.

Comparison: Fluzinamide is unique in its ability to control partial seizures without causing sedation or ataxia, which are common side effects of other anticonvulsants . Its effectiveness in kindled amygdaloid seizure models sets it apart from other similar compounds .

Actividad Biológica

Fluzinamide, also known as AHR-8559, is an antiepileptic compound that has garnered attention for its biological activity, particularly its anticonvulsant properties. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

This compound's primary mechanism involves modulation of neuronal excitability. It is believed to work by enhancing GABAergic transmission and inhibiting glutamate receptors, which are crucial for excitatory neurotransmission in the brain. This dual action contributes to its effectiveness in controlling seizures.

Pharmacological Properties

- Chemical Structure : this compound is a derivative of 3-(trifluoromethyl)-N-methylbenzamide.

- Pharmacokinetics : The compound is rapidly absorbed and metabolized in the liver, with a half-life ranging from 1.5 to 3 hours. It is primarily excreted through urine.

Anticonvulsant Effects

Research has demonstrated that this compound exhibits significant anticonvulsant activity in various animal models:

- Kindled Amygdaloid Seizures : In a study involving kindled rats, this compound significantly reduced both the duration and severity of seizures induced by electrical stimulation. Doses ranging from 10 to 80 mg/kg intraperitoneally (i.p.) were effective without causing sedation or ataxia .

- Refractory Partial Seizures : A pilot study involving adults with refractory partial seizures showed that this compound, when added to existing medications like phenytoin and carbamazepine, resulted in a reduction in seizure frequency for some patients. However, side effects such as dizziness and ataxia led to withdrawal in several cases .

Case Studies

-

Kindling Model Study :

- Objective : To evaluate the effects of this compound on seizure thresholds.

- Findings : this compound significantly elevated seizure thresholds and reduced afterdischarge durations in previously kindled rats. The study concluded that this compound's profile was similar to that of phenobarbital and valproic acid .

- Pilot Study on Human Subjects :

Research Findings Summary

Propiedades

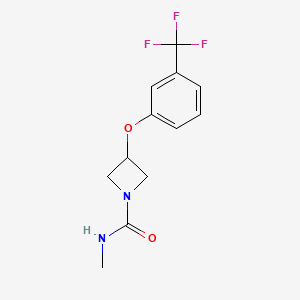

IUPAC Name |

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULWJRNIKFFGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227123 | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-13-3 | |

| Record name | Fluzinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.